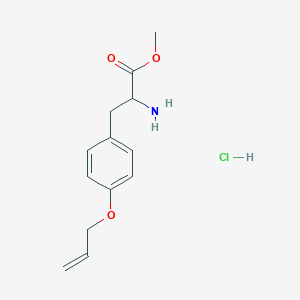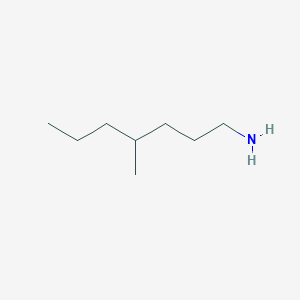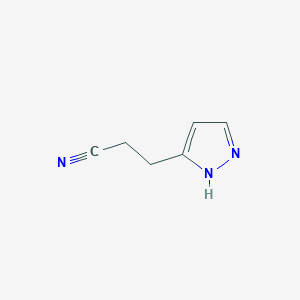![molecular formula C21H13F3O3S B13640547 [2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. These compounds are known for their strong electrophilic properties and are widely used in organic synthesis. The trifluoromethanesulfonate group is an excellent leaving group, making it highly reactive in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate typically involves the reaction of [2,2’-Binaphthalen]-6-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature, and the reaction is typically complete within a few hours .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified by distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate group.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ether .
Wissenschaftliche Forschungsanwendungen
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate exerts its effects is primarily through its strong electrophilic properties. The trifluoromethanesulfonate group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethanesulfonate group, which stabilizes the transition state and lowers the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another highly reactive trifluoromethanesulfonate compound used in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure and reactivity, used in similar applications.
Uniqueness
What sets [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate apart from other trifluoromethanesulfonates is its binaphthyl structure, which can impart unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
Molekularformel |
C21H13F3O3S |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(6-naphthalen-2-ylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C21H13F3O3S/c22-21(23,24)28(25,26)27-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H |
InChI-Schlüssel |
UWOVTNHEZXJTQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)


![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)






